5-(3-Hydroxyphenyl)thiophene-2-carbaldehyde
Description
5-(3-Hydroxyphenyl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene core substituted at position 2 with a carbaldehyde group and at position 5 with a 3-hydroxyphenyl moiety. This structure combines the electron-rich thiophene ring with the polar hydroxyphenyl group, influencing its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
5-(3-hydroxyphenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-7-10-4-5-11(14-10)8-2-1-3-9(13)6-8/h1-7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMRCMWIQNXNJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(S2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602524 | |
| Record name | 5-(3-Hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893740-93-7 | |
| Record name | 5-(3-Hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyphenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 3-hydroxyphenyl is coupled with a brominated thiophene-2-carbaldehyde under palladium catalysis . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a common method for synthesizing aminothiophene derivatives
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: 5-(3-Hydroxyphenyl)thiophene-2-carboxylic acid.
Reduction: 5-(3-Hydroxyphenyl)thiophene-2-methanol.
Substitution: 5-(3-Nitrophenyl)thiophene-2-carbaldehyde.
Scientific Research Applications
5-(3-Hydroxyphenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3-Hydroxyphenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, thiophene derivatives have been shown to inhibit certain enzymes, such as kinases, by binding to their active sites and blocking their activity . The hydroxyphenyl group can also participate in hydrogen bonding and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Electron-withdrawing groups (e.g., bromine in compound 3) or extended conjugation (e.g., terthiophene in compound 13) often correlate with higher yields (80%) due to stabilized intermediates . In contrast, chlorophenyl derivatives (e.g., 1b) show lower yields (25%), possibly due to steric hindrance or side reactions .
- Melting Points : Brominated derivatives (124–126°C) exhibit higher melting points than chlorophenyl analogs (88–90°C), reflecting stronger intermolecular interactions (e.g., halogen bonding) .
Functional and Application Comparisons
Key Observations :
- Biological Activity : Hydroxyphenyl and chlorophenyl derivatives are explored for therapeutic applications. The hydroxyl group’s hydrogen-bonding capability may improve pharmacokinetics compared to halogenated analogs .
- Material Science: Brominated and amino-substituted derivatives (e.g., compound 3 and 2) are prioritized in optoelectronics due to tunable electronic properties .
Spectroscopic and Physical Property Trends
- IR Spectroscopy : Carbaldehyde C=O stretches appear near 1670–1700 cm⁻¹. Brominated derivatives (e.g., compound 3) show additional peaks at 730 cm⁻¹ (C-Br stretching) .
- NMR Data : Aromatic protons in hydroxyphenyl derivatives resonate downfield (δ 7.2–8.3 ppm) due to electron-withdrawing effects, while methyl groups (e.g., in compound 12) upfield-shift to δ 2.3 ppm .
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